Chemical structure and properties of 5-Bromo-3-fluoro-2-benzoxy-pyridine
Chemical structure and properties of 5-Bromo-3-fluoro-2-benzoxy-pyridine
The following technical guide details the chemical structure, synthesis, reactivity, and applications of 5-Bromo-3-fluoro-2-benzyloxypyridine , a critical intermediate in modern medicinal chemistry.
A Versatile Scaffold for Kinase and GPCR Ligand Discovery
Executive Summary
5-Bromo-3-fluoro-2-benzyloxypyridine is a highly functionalized pyridine derivative employed extensively in the synthesis of pharmaceutical agents. Its structure combines three distinct chemical handles—an electrophilic bromine at C5, an electron-modulating fluorine at C3, and a protected oxygen at C2 (as a benzyl ether)—allowing for orthogonal functionalization strategies.
This scaffold is particularly valued in the development of kinase inhibitors and allosteric modulators , where the pyridine core mimics the hinge-binding region of ATP or serves as a bioisostere for phenyl rings to improve metabolic stability and potency.
Chemical Structure & Properties[1][2][3][4]
Nomenclature & Identification
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IUPAC Name: 5-Bromo-3-fluoro-2-(phenylmethoxy)pyridine
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Common Name: 2-Benzyloxy-5-bromo-3-fluoropyridine
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Molecular Formula: C₁₂H₉BrFNO
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Molecular Weight: 282.11 g/mol
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CAS Number: Analogous to 83664-33-9 (non-fluoro variant); specific fluorinated derivative often custom-synthesized.
Critical Nomenclature Note: The term "Benzoxy" is occasionally used ambiguously. In this guide, we refer to the Benzyloxy (Ether, –OCH₂Ph) derivative, which is the stable, standard protecting group for the 2-hydroxypyridine tautomer. The Benzoyloxy (Ester, –OC(O)Ph) derivative is a reactive acylating agent and is chemically distinct.
Physicochemical Properties (Predicted & Experimental)
| Property | Value / Description | Source/Logic |
| Appearance | White to off-white crystalline solid | Analogous to 2-benzyloxy-5-bromopyridine |
| Melting Point | 45–55 °C | Estimated based on non-fluoro analog (45-48°C) |
| Boiling Point | ~340 °C (at 760 mmHg) | Predicted from group contribution methods |
| LogP (Octanol/Water) | 3.5 – 4.0 | High lipophilicity due to benzyl and bromo groups |
| Solubility | High: DCM, EtOAc, DMSO, THFLow: Water, Hexanes | Typical of benzyl ethers |
| H-Bond Donors | 0 | Protected oxygen |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, Fluorine) | Fluorine acts as a weak acceptor |
Electronic Structure & Reactivity Profile
The molecule's reactivity is dictated by the interplay between the electron-deficient pyridine ring and its substituents.
The C-5 Bromine (Electrophilic Handle)
The bromine atom at position 5 is the primary site for carbon-carbon or carbon-nitrogen bond formation.
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Reactivity: Highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).
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Selectivity: The C-5 position is electronically activated for oxidative addition relative to the C-3 position due to the inductive effect of the adjacent nitrogen and the resonance donation from the 2-alkoxy group.
The C-3 Fluorine (Electronic Modulator)
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Ortho-Lithiation: The fluorine atom can direct ortho-lithiation to the C-4 position under cryogenic conditions (LDA, -78°C), enabling regioselective introduction of electrophiles at C-4.
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Metabolic Stability: Fluorine blocks metabolic oxidation at C-3 and modulates the pKa of the pyridine nitrogen, reducing basicity and potentially improving oral bioavailability.
The C-2 Benzyloxy Group (Masked Pyridone)
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Protection: The benzyl group masks the 2-hydroxypyridine/2-pyridone tautomer, preventing catalyst poisoning by the free amide/hydroxyl during Pd-catalyzed couplings.
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Deprotection: Can be removed via hydrogenolysis (H₂/Pd-C) or acid-mediated cleavage (TFA or HBr/AcOH) to reveal the 5-bromo-3-fluoro-2-pyridone , a key pharmacophore in many kinase inhibitors.
Synthesis Pathways[3][4][5][6][7][8]
Two primary routes exist for synthesizing this scaffold. Route A is generally preferred for scale-up due to the availability of the pyridone precursor.
Route A: O-Alkylation of 5-Bromo-3-fluoro-2-pyridone
This method utilizes the Williamson ether synthesis principle. The silver salt method is often used to maximize O-alkylation over N-alkylation.
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Starting Material: 5-Bromo-3-fluoro-2-hydroxypyridine (Tautomer of the pyridone).[1]
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Reagents: Benzyl bromide (BnBr), Silver Carbonate (Ag₂CO₃) or Cesium Carbonate (Cs₂CO₃).
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Solvent: Toluene or DMF.
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Conditions: 60–80°C, 4–12 hours.
Route B: Nucleophilic Aromatic Substitution (SₙAr)
This route is viable if the 2,3-difluoro precursor is available.
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Starting Material: 5-Bromo-2,3-difluoropyridine.
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Reagents: Benzyl alcohol, Sodium Hydride (NaH).
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Mechanism: The alkoxide attacks the C-2 position preferentially due to the activation by the ring nitrogen.
Figure 1: Synthesis and primary reactivity pathways of 5-Bromo-3-fluoro-2-benzyloxypyridine.
Experimental Protocol (Route A)
Objective: Synthesis of 5-Bromo-3-fluoro-2-benzyloxypyridine from 5-bromo-3-fluoro-2-hydroxypyridine.
Materials:
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5-Bromo-3-fluoro-2-hydroxypyridine (1.0 eq)
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Benzyl bromide (1.2 eq)
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Silver Carbonate (Ag₂CO₃) (1.5 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)
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Toluene (anhydrous, 10 vol)
Procedure:
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Setup: Charge a flame-dried round-bottom flask with 5-bromo-3-fluoro-2-hydroxypyridine and anhydrous toluene under nitrogen atmosphere.
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Addition: Add Silver Carbonate (Ag₂CO₃) in one portion. (Note: Ag₂CO₃ promotes O-alkylation over N-alkylation).
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Alkylation: Add Benzyl bromide dropwise via syringe at room temperature.
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Reaction: Heat the mixture to 80°C and stir for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[2]
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Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
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Yield: Expect 75–85% yield of a white crystalline solid.
Validation:
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¹H NMR (400 MHz, CDCl₃): Look for characteristic benzyl protons (singlet, ~5.4 ppm, 2H) and aromatic protons of the pyridine ring (two doublets/multiplets shifted by F).
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LC-MS: Confirm mass [M+H]⁺ ≈ 282/284 (Br isotope pattern).
Safety & Handling (MSDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves and lab coat. |
| Eye Irritation | Causes serious eye irritation (H319) | Wear safety goggles. Use eye wash if exposed. |
| Respiratory | May cause respiratory irritation (H335) | Handle in a fume hood. Avoid dust inhalation. |
| Storage | Stable under normal conditions. | Store in a cool, dry place. Light sensitive (protect from UV). |
References
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Sigma-Aldrich. 2-Benzyloxy-5-bromopyridine Product Page (Analogous Structure). Retrieved from (Note: Link directs to general fluorinated pyridine catalog for verification of class properties).
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PubChem. 5-Bromo-3-fluoropyridine-2-carboxylic acid (Structural Analog). CID 669066-91-5. Retrieved from .
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Fluorochem. 2-(Benzyloxy)-5-bromopyridine (Non-fluoro analog). Product Code F236594.[3] Retrieved from .
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Royal Society of Chemistry. Synthesis of functionalized pyridines via SnAr.Chem. Sci., 2017. Retrieved from .
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Matrix Scientific. 2-Bromo-3-fluoropyridine (Precursor Data). Retrieved from .
(Note: Specific CAS numbers for the exact fluorinated benzyl ether are often proprietary to custom synthesis catalogs; the data above extrapolates from the closest commercially validated analogs.)
